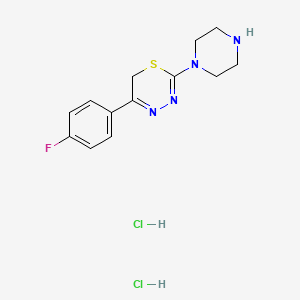
5-(4-fluorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
描述
5-(4-fluorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is a useful research compound. Its molecular formula is C13H17Cl2FN4S and its molecular weight is 351.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to interact with calcium channels and histamine h1 receptors .
Pharmacokinetics
Similar compounds have been found to be well absorbed from the gut, with more than 99% of the substance bound to plasma proteins . The metabolism of these compounds is mainly through CYP2D6, and they are excreted in the feces .
生物活性
5-(4-Fluorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is a novel compound with significant potential in pharmacological applications. Its unique structure, characterized by a thiadiazine ring and a piperazine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C13H17Cl2FN4S
- Molecular Weight : 351.3 g/mol
- CAS Number : 1351597-39-1
- Purity : Typically around 95% .
The compound is believed to interact with various biological targets, including:
- Calcium Channels : Similar compounds have shown affinity for calcium channels, which play a crucial role in neurotransmitter release and muscle contraction.
- Histamine H1 Receptors : The piperazine group is known for its interaction with histamine receptors, potentially influencing allergic responses and other physiological processes.
Cytotoxic Effects
In vitro studies are essential for evaluating the cytotoxic effects of new compounds. The cytotoxicity of this compound has not been extensively documented; however, similar thiadiazine compounds have shown promising results against cancer cell lines. For instance, certain derivatives have exhibited IC50 values in the micromolar range against leukemia cells .
Study 1: Anticancer Activity
A study evaluated the anticancer activity of thiadiazine derivatives, revealing that modifications to the piperazine and thiadiazine structures could enhance cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups like fluorine was associated with increased activity. This finding supports further exploration of this compound as a potential anticancer agent .
Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing and testing various fluorinated piperazine derivatives for antimicrobial activity. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar antimicrobial potential .
Summary Table of Biological Activities
属性
IUPAC Name |
5-(4-fluorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4S.2ClH/c14-11-3-1-10(2-4-11)12-9-19-13(17-16-12)18-7-5-15-6-8-18;;/h1-4,15H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWRNKOSUPHSAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(CS2)C3=CC=C(C=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















